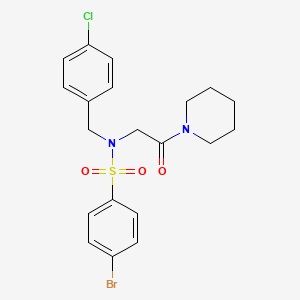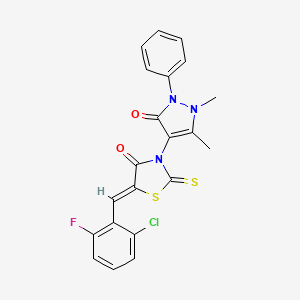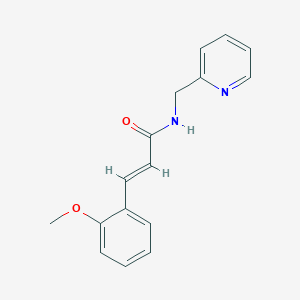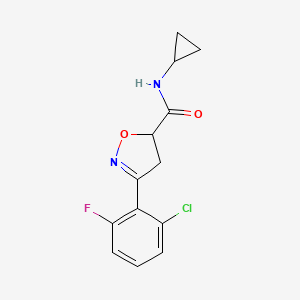
N-(3-chloro-4-methylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
描述
N-(3-chloro-4-methylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, also known as CPP-115, is a synthetic compound that has been studied for its potential use in treating various neurological disorders.
作用机制
N-(3-chloro-4-methylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures (Luszczki et al., 2013).
Biochemical and Physiological Effects
The increased levels of GABA in the brain due to this compound administration have been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce seizure activity and prevent addiction-related behaviors (Kaminski et al., 2016; Shuman et al., 2020). In clinical studies, this compound has been shown to improve cognitive function in individuals with ADHD (Lopez et al., 2017). However, the exact biochemical and physiological effects of this compound are still being studied.
实验室实验的优点和局限性
One advantage of N-(3-chloro-4-methylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is its specificity for GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of this compound is its short half-life, which requires frequent dosing in animal studies (Shuman et al., 2020).
未来方向
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide. One area of interest is the potential use of this compound in treating other neurological disorders, such as anxiety and depression. Another area of interest is the development of new formulations of this compound that have a longer half-life and can be administered less frequently. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for clinical use.
Conclusion
This compound is a synthetic compound that has been studied for its potential use in treating various neurological disorders. Its specificity for GABA transaminase makes it a useful tool for studying the role of GABA in these disorders. While its potential for clinical use is still being studied, this compound shows promise in improving cognitive function in individuals with ADHD and reducing seizure activity and addiction-related behaviors. Future research on this compound will help to further understand its potential for clinical use.
科学研究应用
N-(3-chloro-4-methylphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been studied for its potential use in treating various neurological disorders, including epilepsy, addiction, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, this compound has been shown to be effective in reducing seizures and preventing addiction-related behaviors (Kaminski et al., 2016; Shuman et al., 2020). In clinical studies, this compound has shown promise in improving cognitive function in individuals with ADHD (Lopez et al., 2017).
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-ethylpyrazol-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-3-22-16(8-9-19-22)15-5-4-10-21(15)17(23)20-13-7-6-12(2)14(18)11-13/h6-9,11,15H,3-5,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQPGPGNMBQUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4765943.png)
![N'-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-methyl-3-thiophenecarbohydrazide](/img/structure/B4765947.png)
![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4765954.png)



![2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4765989.png)
![ethyl 2-[(1-azepanylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4765997.png)
![5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4766004.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4766025.png)
![4-{[5-(aminocarbonyl)-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4766031.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-furamide](/img/structure/B4766035.png)

